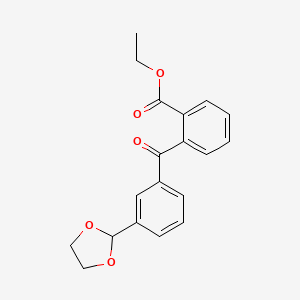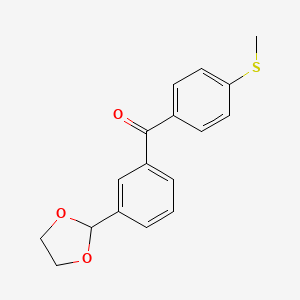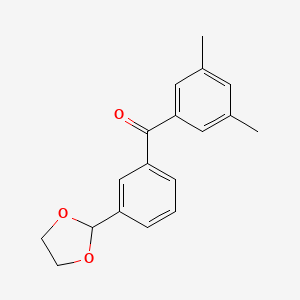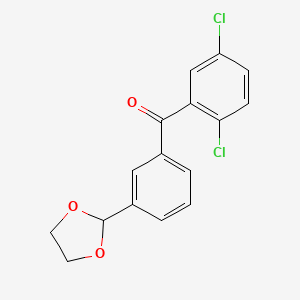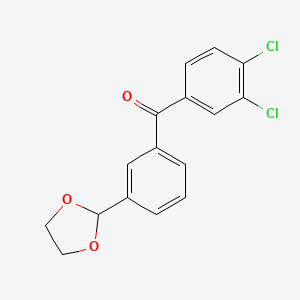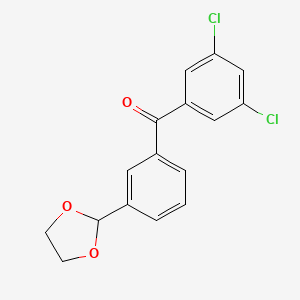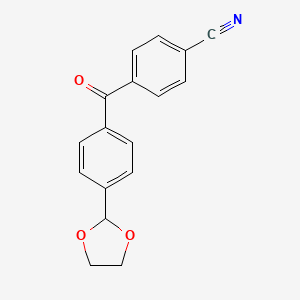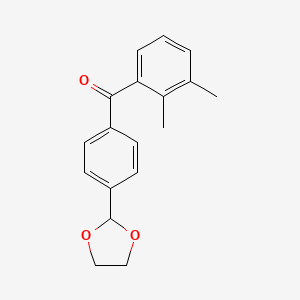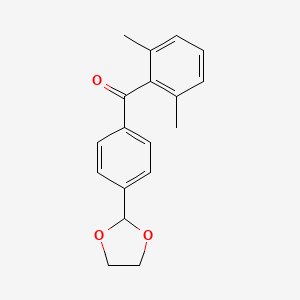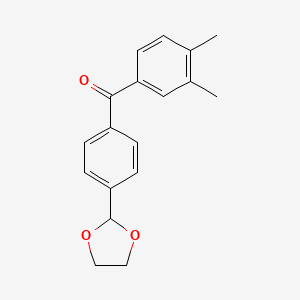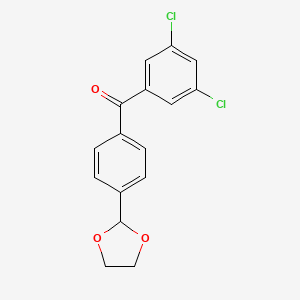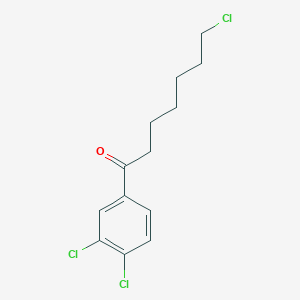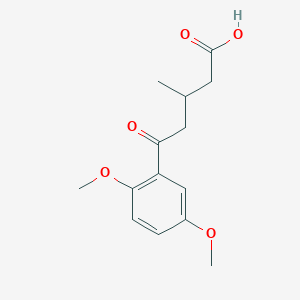
5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxyphenylacetic acid is a chemical compound that is white to cream to yellow in color and can take the form of crystals, powder, or crystalline powder . It’s an organic compound that belongs to the class of benzenoids, specifically phenoxy compounds .
Synthesis Analysis
While there isn’t specific information on the synthesis of “5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid”, a related compound, 2,5-dimethoxyphenethylamine, can be synthesized through a series of reactions involving 1,4-dimethoxybenzene and chloracetyl chloride .
Molecular Structure Analysis
The molecular structure of a similar compound, 2,5-Dimethoxyphenylacetic acid, is represented by the formula C10H12O4 . The structure can also be represented by the SMILES string: COC1=CC=C (OC)C (CC (O)=O)=C1 .
Physical And Chemical Properties Analysis
2,5-Dimethoxyphenylacetic acid has a melting point of 121.0-128.0°C . It has a molecular weight of 196.2 . The density is approximately 1.2 g/cm^3 .
Scientific Research Applications
Synthesis and Chemical Applications
5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid and its derivatives have been explored in various chemical syntheses. For instance, Kucerovy et al. (1997) described the synthesis of a related compound for potential applications in treating hyperproliferative and inflammatory disorders and cancer. This process involves a series of reactions starting from commercially available compounds and results in a product of high purity (Kucerovy et al., 1997). Similarly, Ghulam et al. (2007) synthesized 3,5-Dimethoxyhomophthalic acid from 3,5-dimethoxycinnamic acid, demonstrating its potential use in creating biologically active isocoumarins (Ghulam et al., 2007).
Biological and Medicinal Research
In the field of biology and medicine, derivatives of 5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid show promise. For example, Whitehead et al. (2021) identified metabolites synthesized in browning adipocytes, including 3-methyl-2-oxovaleric acid, suggesting a role in systemic metabolism and energy expenditure (Whitehead et al., 2021). Moreover, Al-Wahaibi et al. (2021) evaluated the antimicrobial and anti-proliferative activities of certain derivatives, highlighting their potential in pharmaceutical research (Al-Wahaibi et al., 2021).
Pharmaceutical and Drug Development
The relevance of these compounds extends to pharmaceutical and drug development. Ye et al. (2017) conducted a study on β-oxidation resistant indole-based antagonists, demonstrating the significance of 5-oxovaleric acid derivatives in developing anti-inflammatory drugs (Ye et al., 2017). Additionally, Liu et al. (2004) synthesized novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives, revealing their potential fungicidal and insecticidal activities (Liu et al., 2004).
Safety And Hazards
properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-9(7-14(16)17)6-12(15)11-8-10(18-2)4-5-13(11)19-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSLRWYRLAGZJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=C(C=CC(=C1)OC)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

